molecular formula C13H16N2O2S B14453206 2-(3-Nitrophenyl)-1-(piperidin-1-yl)ethane-1-thione CAS No. 77129-71-6

2-(3-Nitrophenyl)-1-(piperidin-1-yl)ethane-1-thione

Cat. No.: B14453206
CAS No.: 77129-71-6
M. Wt: 264.35 g/mol
InChI Key: CKJRDRYGBSSQQX-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)-1-(piperidin-1-yl)ethane-1-thione is a synthetic organic compound that features a nitrophenyl group, a piperidine ring, and a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrophenyl)-1-(piperidin-1-yl)ethane-1-thione typically involves the following steps:

    Formation of the nitrophenyl intermediate: This can be achieved by nitration of a suitable phenyl precursor.

    Introduction of the piperidine ring: This step involves the reaction of the nitrophenyl intermediate with piperidine under appropriate conditions.

    Formation of the thione group:

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. This may include the use of continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenyl)-1-(piperidin-1-yl)ethane-1-thione can undergo various types of chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The nitrophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include hydrogen gas with a catalyst (e.g., palladium on carbon) or sodium borohydride.

    Substitution: Various reagents can be used depending on the specific substitution reaction, such as halogenating agents for electrophilic substitution.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenyl)-1-(piperidin-1-yl)ethane-1-thione would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Nitrophenyl)-1-(piperidin-1-yl)ethane-1-thione: Similar structure but with the nitro group in the para position.

    2-(3-Nitrophenyl)-1-(morpholin-1-yl)ethane-1-thione: Similar structure but with a morpholine ring instead of a piperidine ring.

Properties

CAS No.

77129-71-6

Molecular Formula

C13H16N2O2S

Molecular Weight

264.35 g/mol

IUPAC Name

2-(3-nitrophenyl)-1-piperidin-1-ylethanethione

InChI

InChI=1S/C13H16N2O2S/c16-15(17)12-6-4-5-11(9-12)10-13(18)14-7-2-1-3-8-14/h4-6,9H,1-3,7-8,10H2

InChI Key

CKJRDRYGBSSQQX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=S)CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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